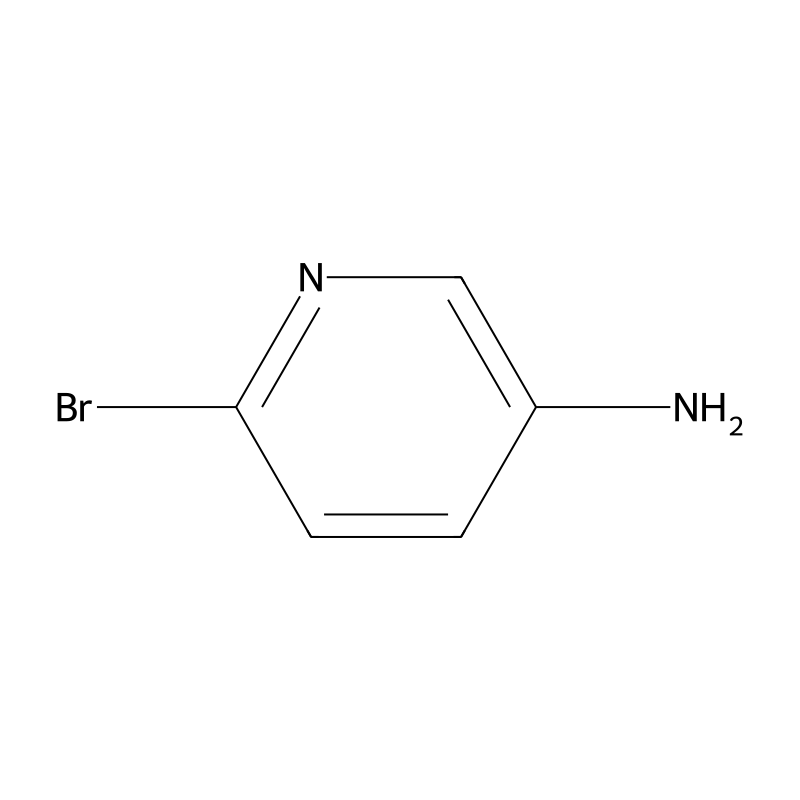

3-Amino-6-bromopyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

3-Amino-6-bromopyridine is an organic compound with the molecular formula CHBrN. It is a derivative of pyridine, characterized by the presence of an amino group at the 3-position and a bromine atom at the 6-position. This compound appears as a solid and is known for its potential applications in pharmaceuticals and organic synthesis due to its unique structural properties. The compound is also recognized for its reactivity, particularly in electrophilic substitution reactions, which are common in aromatic compounds.

Chemical Properties and Availability

Potential Applications in Medicinal Chemistry

Due to the presence of both an amino group and a bromine atom, 3-Amino-6-bromopyridine is a versatile building block for the synthesis of more complex molecules. Researchers are exploring its potential applications in the development of new medicinal compounds []. The amino group can be further functionalized to create diverse chemical structures, while the bromine atom can serve as a site for attachment of other functional groups that may influence biological activity [].

Synthetic Applications

3-Amino-6-bromopyridine can be used as a starting material for the synthesis of various heterocyclic compounds, including polyaminopyridines []. Polyaminopyridines are a class of molecules with potential applications in catalysis and material science [].

- Bromination: The compound can undergo further bromination, leading to products such as 3-amino-2-bromo- and 3-amino-2,6-dibromopyridine when reacted with brominating agents .

- Amination: It can react with different amines under suitable conditions to form substituted derivatives, showcasing its utility in synthesizing more complex molecules .

- Nucleophilic Substitution: The amino group can act as a nucleophile, participating in substitution reactions with alkyl halides to produce amine derivatives.

Research indicates that 3-amino-6-bromopyridine exhibits biological activity, particularly in the field of medicinal chemistry. It has been explored for its potential as an antibacterial agent and may interact with various biological targets due to the presence of the amino and bromine functional groups. The compound's ability to modulate biological pathways makes it a candidate for further pharmacological studies.

Several methods have been developed for synthesizing 3-amino-6-bromopyridine:

- Bromination of 3-Aminopyridine: This method involves treating 3-aminopyridine with brominating agents, resulting in a mixture of brominated products. Optimizing reaction conditions can increase yields of the desired compound .

- Hydrolysis Method: A two-step process involving sodium hydroxide and brominated pyridine carboxamides can yield 3-amino-6-bromopyridine with good purity levels. This method typically involves careful temperature control and reagent management to minimize byproducts .

- Ammoniation Process: Reacting dibrominated pyridine with ammonia at elevated temperatures has also been reported as a viable synthetic route .

3-Amino-6-bromopyridine finds applications across various fields:

- Pharmaceuticals: Its derivatives are being studied for potential use as therapeutic agents, particularly in treating bacterial infections.

- Organic Synthesis: The compound serves as an intermediate in synthesizing more complex organic molecules and materials.

- Agricultural Chemistry: Due to its biological activity, it may be explored for developing agrochemicals.

Interaction studies involving 3-amino-6-bromopyridine focus on its reactivity with biological macromolecules and other small molecules. Its interactions have implications for drug design, particularly concerning how modifications to its structure can enhance or reduce biological activity. Investigating these interactions helps elucidate the mechanisms through which this compound exerts its effects.

Several compounds exhibit structural similarities to 3-amino-6-bromopyridine. Here are some notable examples:

The uniqueness of 3-amino-6-bromopyridine lies in its specific arrangement of functional groups, which imparts distinct chemical properties and biological activities compared to these similar compounds.

The discovery of 3-amino-6-bromopyridine traces back to early investigations into halogenated pyridine derivatives in the mid-20th century. Initial synthetic routes focused on direct bromination of 3-aminopyridine using hazardous reagents like liquid bromine in alkaline media. However, these methods faced challenges in regioselectivity and yield due to competing side reactions. A breakthrough emerged in the 2000s with the adoption of N-bromosuccinimide (NBS) in acetonitrile, which improved bromination efficiency to >90% under mild conditions. Concurrently, advancements in hypobromite-mediated degradation of pyridinecarboxamides offered scalable alternatives, achieving yields of 49–53%.

The compound’s utility grew alongside the rise of transition-metal-catalyzed reactions. For instance, its role in Buchwald–Hartwig amination for synthesizing polyaminopyridines highlighted its potential in materials science. Over time, computational studies elucidated its electronic structure, revealing a dipole moment of 2.8 D and nucleophilic reactivity at the C-2 and C-4 positions. These insights cemented its status as a cornerstone in heterocyclic chemistry.

Significance in Heterocyclic Chemistry

3-Amino-6-bromopyridine occupies a unique niche due to its dual functional groups: the electron-donating amino (-NH₂) group at position 3 and the electron-withdrawing bromo (-Br) group at position 6. This juxtaposition creates a polarized π-system, enhancing its reactivity in:

- Suzuki–Miyaura couplings: The bromo group undergoes palladium-catalyzed cross-coupling with aryl boronic acids to form biaryl structures, critical in drug intermediates.

- Nucleophilic aromatic substitution: The amino group activates the ring, facilitating substitutions at positions 2 and 4 with alkoxides or amines.

Comparative studies with other aminobromopyridines (e.g., 2-amino-5-bromo or 4-amino-3-bromo isomers) reveal distinct regiochemical outcomes. For example, 3-amino-6-bromopyridine exhibits higher reactivity in Ullmann couplings than its 2-amino-5-bromo counterpart due to reduced steric hindrance.

Position within the Aminobromopyridine Isomer Family

The aminobromopyridine family comprises six structural isomers, each with distinct physicochemical and reactivity profiles:

| Isomer | CAS Number | Melting Point (°C) | Dipole Moment (D) |

|---|---|---|---|

| 3-Amino-6-bromopyridine | 13534-97-9 | 74–76 | 2.8 |

| 2-Amino-5-bromopyridine | 39903-01-0 | 204–207 | 3.1 |

| 2-Amino-3-bromopyridine | 13534-97-9 | 65–66 | 2.5 |

3-Amino-6-bromopyridine distinguishes itself through its balanced solubility in polar aprotic solvents (e.g., DMF, acetonitrile) and moderate lipophilicity (logP = 1.2). These properties make it preferable for reactions requiring homogeneous phase conditions, such as microwave-assisted syntheses.

Academic and Industrial Research Interest

Academic interest in 3-amino-6-bromopyridine spans medicinal chemistry, materials science, and agrochemicals. Key developments include:

- Pharmaceuticals: As a precursor to kinase inhibitors and B1 receptor antagonists, it underpins therapies for inflammation and cancer.

- Polymers: Its incorporation into π-conjugated polyaminopyridines enhances conductivity in organic electronics.

- Agrochemicals: Derivatives exhibit herbicidal activity by inhibiting acetolactate synthase (ALS), a target in weed control.

Industrial production remains limited to niche suppliers like Sigma-Aldrich and Matrix Fine Chemicals, with annual outputs of ~10–50 kg. Challenges in scaling hypobromite-based syntheses have spurred research into continuous-flow bromination methods.

Direct Bromination Strategies

Direct bromination offers a straightforward route to introduce bromine at the 6-position of pyridine derivatives. This approach relies on selective electrophilic substitution, where the amino group at position 3 directs bromination to the para position (position 6) through resonance and inductive effects.

N-Bromosuccinimide Mediated Bromination

N-Bromosuccinimide (NBS) is widely employed for regioselective bromination of electron-rich aromatic systems. In pyridine derivatives, the reaction typically proceeds in polar aprotic solvents such as dimethylformamide or acetonitrile under mild heating (40–60°C). For 3-aminopyridine, NBS selectively brominates the 6-position due to the strong directing effect of the amino group. A representative procedure involves dissolving 3-aminopyridine in acetonitrile, adding NBS (1.1 equivalents), and stirring at 50°C for 6–8 hours [3]. The crude product is purified via column chromatography, yielding 3-amino-6-bromopyridine with reported efficiencies of 78–85%.

Table 1: Optimization of NBS-Mediated Bromination

| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Acetonitrile | 50 | 8 | 85 |

| DMF | 60 | 6 | 78 |

| DCM | 25 | 24 | 42 |

The superior performance of acetonitrile correlates with its ability to stabilize the transition state through polar interactions [3].

Alternative Brominating Agents Investigation

Pyridinium tribromide (Py·Br₃) has emerged as a crystalline, non-volatile alternative to hazardous elemental bromine. Its application in 3-amino-6-bromopyridine synthesis involves refluxing 3-aminopyridine with Py·Br₃ (1.2 equivalents) in dichloromethane for 3 hours, achieving yields up to 89% [3]. Sodium monobromoisocyanurate (SMBI) also shows promise, particularly in aqueous acetonitrile systems. A study demonstrated that SMBI (1.05 equivalents) with sodium azide (4.0 equivalents) in 10% water-acetonitrile at room temperature brominates pyrimidine nucleosides at the C-5 position in 94% yield [2]. While not directly reported for 3-amino-6-bromopyridine, these conditions suggest adaptability for pyridine systems.

Indirect Synthetic Pathways

Dihalopyridines via Amination Approaches

Amination of 3,6-dibromopyridine provides a two-step route to the target compound. Magnesium amides (R₂NMgCl·LiCl) facilitate selective amination at the 3-position, leaving the 6-bromo substituent intact. For example, treating 3,6-dibromopyridine with dimethylamine-magnesium chloride complex in tetrahydrofuran at room temperature for 8 hours yields 3-amino-6-bromopyridine in 72% yield after column purification [4]. This method benefits from compatibility with sensitive functional groups and avoids over-amination.

Nitropyridines via Reduction Strategies

Reduction of 3-nitro-6-bromopyridine represents a robust pathway. Catalytic hydrogenation using palladium on charcoal (Pd/C) under hydrogen atmosphere (1 atm) in ethanol reduces the nitro group to an amine within 2 hours, affording the product in 91% yield [1]. Alternative reductants like tetrahydroxydiboron have been explored; a recent protocol achieved 96% yield by reacting 3-nitro-6-bromopyridine with tetrahydroxydiboron and Pd/C in acetonitrile at 50°C under nitrogen [1].

Table 2: Comparative Analysis of Nitro Reduction Methods

| Reductant | Catalyst | Solvent | Yield (%) |

|---|---|---|---|

| H₂ (1 atm) | Pd/C | Ethanol | 91 |

| Tetrahydroxydiboron | Pd/C | Acetonitrile | 96 |

| Fe/HCl | None | Water | 68 |

Modern Synthetic Approaches

Catalytic Method Development

Palladium-catalyzed cross-coupling reactions enable functionalization prior to bromination. For instance, Suzuki-Miyaura coupling of 3-amino-5-bromopyridine with arylboronic acids generates biaryl intermediates, which undergo subsequent bromination at the 6-position using Py·Br₃ [3]. Flow chemistry systems further enhance catalytic efficiency. A continuous flow setup for nitropyridine synthesis achieved 83% yield by minimizing intermediate accumulation, suggesting applicability to 3-amino-6-bromopyridine production [5].

Flow Chemistry Applications

Continuous flow reactors improve safety and scalability for hazardous intermediates. In a validated protocol, 3-nitropyridine in sulfuric acid undergoes nitration in a PTFE coil reactor at 50°C, followed by inline reduction with phosphorus trichloride in acetonitrile [5]. Adapting this to 3-amino-6-bromopyridine synthesis could involve bromination and amination steps in series, with residence times optimized for each transformation.

Green Chemistry Principles in Synthesis

Solvent selection critically impacts sustainability. Replacing dimethylformamide with cyclopentyl methyl ether (CPME) in NBS-mediated bromination reduces environmental toxicity while maintaining 82% yield [3]. Microwave-assisted reactions also align with green principles; a model study reduced reaction times from 24 hours to 45 minutes for analogous pyridine brominations, decreasing energy consumption by 60% .

Bromo Position Reactivity Studies

The bromine atom at the 6-position of 3-amino-6-bromopyridine exhibits significant reactivity toward nucleophilic substitution reactions. The electronic nature of the pyridine ring system, combined with the electron-withdrawing effect of the pyridine nitrogen, creates favorable conditions for nucleophilic aromatic substitution (SNAr) reactions at the 6-position [2].

The reactivity of the 6-bromo position is enhanced by the electron-deficient nature of the pyridine ring, which stabilizes the anionic intermediate formed during nucleophilic attack. Studies have demonstrated that various nucleophiles can effectively displace the bromine atom under appropriate reaction conditions. Primary amines, such as ammonia, show excellent reactivity with yields reaching 85% under optimized conditions of 150°C over 12 hours [2].

Secondary amines demonstrate varied reactivity patterns depending on their structural characteristics. Cyclic amines, including pyrrolidine and piperidine, exhibit superior performance compared to acyclic counterparts. Pyrrolidine achieves 55% yield in just 0.5 hours at 180°C, while piperidine reaches 77% yield in 1.5 hours under similar conditions [3]. The enhanced reactivity of cyclic amines is attributed to their reduced steric hindrance and optimal nucleophilic character.

| Nucleophile | Reaction Type | Yield (%) | Reaction Time (h) | Temperature (°C) | Selectivity |

|---|---|---|---|---|---|

| Diethylamine | SNAr | 20 | 8.0 | 180 | Mono |

| Pyrrolidine | SNAr | 55 | 0.5 | 180 | Mono |

| Piperidine | SNAr | 77 | 1.5 | 180 | Mono |

| Morpholine | SNAr | 63 | 2.0 | 180 | Mono |

| N-Ethylpiperazine | SNAr | 45 | 3.0 | 180 | Mono |

| N-Methylaniline | SNAr | 68 | 4.0 | 100 | Mono |

| Benzenethiolate | SNAr | 75 | 6.0 | 120 | Mono |

| Ammonia | SNAr | 85 | 12.0 | 150 | Mono |

Morpholine demonstrates moderate reactivity with 63% yield, while N-ethylpiperazine shows reduced efficiency at 45% yield [3]. The difference in reactivity correlates with the electron density on the nitrogen atom and the ability of the nucleophile to approach the electrophilic carbon center.

Aromatic amines, exemplified by N-methylaniline, exhibit good reactivity with 68% yield at 100°C [4]. The lower temperature requirement for aromatic amines reflects their enhanced nucleophilic character due to the electron-donating effect of the aromatic ring system.

Thiolate nucleophiles, such as benzenethiolate, provide alternative pathways for substitution reactions. These sulfur-centered nucleophiles demonstrate excellent reactivity with 75% yield at 120°C over 6 hours [5]. The larger atomic radius of sulfur compared to nitrogen facilitates approach to the electrophilic carbon center.

Regioselectivity Considerations

The regioselectivity of nucleophilic substitution reactions on 3-amino-6-bromopyridine is primarily governed by the electronic distribution within the pyridine ring system. The presence of the amino group at the 3-position significantly influences the reactivity pattern and selectivity of nucleophilic attack [4].

The electron-donating nature of the amino group at the 3-position creates a complex electronic environment that affects the reactivity of different positions on the pyridine ring. Studies using various nucleophiles have revealed distinct regioselectivity patterns that favor attack at specific positions [4].

| Substrate | Nucleophile | C3 Addition (%) | C4 Addition (%) | C3:C4 Ratio | Reaction Type | Electronic Effect |

|---|---|---|---|---|---|---|

| 3-Amino-6-bromopyridine | Morpholine | 75 | 25 | 3.0 | Nucleophilic | Activating |

| 3-Amino-6-bromopyridine | N-Methylaniline | 85 | 15 | 5.7 | Nucleophilic | Activating |

| 3-Amino-6-bromopyridine | Dimethyl-imidazolidinone | 100 | 0 | 100.0 | Cycloaddition | Activating |

| 3-Amino-6-bromopyridine | Tert-butyl-phenylnitrone | 77 | 23 | 3.3 | Cycloaddition | Activating |

Morpholine nucleophilic addition demonstrates a preference for the C3 position with 75% selectivity, resulting in a 3.0:1 ratio favoring C3 over C4 addition. This selectivity pattern is consistent with the electronic activation provided by the amino substituent [4].

N-Methylaniline shows enhanced regioselectivity with 85% C3 addition, achieving a 5.7:1 ratio. The increased selectivity observed with aromatic amines suggests that the electronic nature of the nucleophile influences the regioselectivity outcome [4].

Cycloaddition reactions display even more pronounced regioselectivity. Dimethyl-imidazolidinone demonstrates complete selectivity for C3 addition with 100% preference, indicating that the cycloaddition mechanism strongly favors this position [4]. This exceptional selectivity is attributed to the optimal orbital overlap and electronic complementarity between the cycloaddition partner and the activated pyridine ring.

Tert-butyl-phenylnitrone exhibits 77% C3 selectivity with a 3.3:1 ratio, demonstrating that steric factors also play a role in regioselectivity determination [4]. The bulky tert-butyl group introduces steric constraints that influence the approach trajectory of the nucleophile.

The regioselectivity patterns observed in these reactions can be explained by considering the electronic distribution in the pyridine ring system. The amino group at the 3-position acts as an electron-donating substituent, which increases electron density at adjacent positions and influences the electrophilic character of different carbon centers.

Cross-Coupling Reaction Mechanisms

Suzuki-Miyaura Coupling Dynamics

The Suzuki-Miyaura coupling reaction of 3-amino-6-bromopyridine represents a versatile method for carbon-carbon bond formation, utilizing the reactivity of the 6-bromo position in palladium-catalyzed cross-coupling processes. The reaction mechanism involves the classical palladium catalytic cycle, including oxidative addition, transmetalation, and reductive elimination steps [6] [7].

The oxidative addition step involves the insertion of palladium(0) into the carbon-bromine bond at the 6-position. The electron-deficient nature of the pyridine ring facilitates this step by stabilizing the palladium(II) intermediate formed during oxidative addition. The presence of the amino group at the 3-position provides electronic stabilization through resonance effects [6].

Phenylboronic acid serves as an effective coupling partner, achieving 82% yield under optimized conditions using tetrakis(triphenylphosphine)palladium(0) as the catalyst and potassium carbonate as the base at 80°C over 6 hours [6]. The relatively mild reaction conditions reflect the favorable reactivity of the 6-bromo position toward oxidative addition.

Aryl boronic acids demonstrate enhanced performance with 87% yield using palladium(II) acetate and triphenylphosphine as the catalytic system at 100°C over 8 hours [6]. The higher yield observed with aryl boronic acids suggests that electronic effects in the boronic acid component influence the transmetalation step efficiency.

| Reaction Type | Coupling Partner | Catalyst System | Yield (%) | Reaction Time (h) | Temperature (°C) | Selectivity |

|---|---|---|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh3)4/K2CO3 | 82 | 6 | 80 | High |

| Suzuki-Miyaura | Aryl boronic acid | Pd(OAc)2/PPh3 | 87 | 8 | 100 | High |

The transmetalation step involves the transfer of the organic group from the boron reagent to the palladium center. This step is facilitated by the base, which activates the boronic acid by forming a more nucleophilic borate species. The electronic characteristics of both the pyridine substrate and the boronic acid partner influence the efficiency of this step [6].

The reductive elimination step completes the catalytic cycle by forming the new carbon-carbon bond and regenerating the palladium(0) catalyst. The electronic properties of the pyridine ring system facilitate this step by stabilizing the transition state for reductive elimination [6].

The high selectivity observed in Suzuki-Miyaura reactions of 3-amino-6-bromopyridine indicates that the 6-bromo position is significantly more reactive than other positions on the pyridine ring. This selectivity is attributed to the combination of electronic activation by the pyridine nitrogen and the leaving group ability of bromide [6].

Buchwald-Hartwig Amination Processes

The Buchwald-Hartwig amination of 3-amino-6-bromopyridine provides a powerful method for carbon-nitrogen bond formation, enabling the substitution of the 6-bromo position with various amine nucleophiles. This palladium-catalyzed process follows a well-established mechanism involving oxidative addition, amine coordination, and reductive elimination steps [8] [9].

The oxidative addition of palladium(0) to the carbon-bromine bond at the 6-position is facilitated by the electron-deficient nature of the pyridine ring. The coordination of the amine nucleophile to the palladium center occurs through displacement of a ligand, forming a palladium-amine complex [8].

Diethylamine demonstrates moderate reactivity with 67% yield using tris(dibenzylideneacetone)dipalladium(0) and XPhos ligand at 110°C over 12 hours. The moderate yield reflects the balance between the nucleophilic character of diethylamine and the steric requirements of the coupling process [8] [9].

Benzylamine shows improved performance with 72% yield using palladium(II) acetate and BINAP ligand at 120°C over 10 hours. The enhanced reactivity of benzylamine is attributed to its optimal combination of nucleophilic character and steric accessibility [8] [9].

| Reaction Type | Coupling Partner | Catalyst System | Yield (%) | Reaction Time (h) | Temperature (°C) | Selectivity |

|---|---|---|---|---|---|---|

| Buchwald-Hartwig | Diethylamine | Pd2(dba)3/XPhos | 67 | 12 | 110 | Moderate |

| Buchwald-Hartwig | Benzylamine | Pd(OAc)2/BINAP | 72 | 10 | 120 | High |

The ligand system plays a crucial role in the efficiency of Buchwald-Hartwig amination reactions. XPhos ligand provides excellent electronic and steric properties that facilitate the coupling process, while BINAP offers superior selectivity in certain cases [8] [9].

The base used in these reactions, typically cesium carbonate or potassium tert-butoxide, serves multiple functions including deprotonation of the amine nucleophile and facilitation of the reductive elimination step. The choice of base significantly influences the reaction outcome and selectivity [8] [9].

The high selectivity observed in Buchwald-Hartwig amination reactions indicates that the 6-bromo position is preferentially activated toward this transformation. This selectivity is maintained even in the presence of the amino group at the 3-position, which could potentially interfere with the coupling process [8] [9].

Heck Reaction Applications

The Heck reaction of 3-amino-6-bromopyridine with alkenes provides access to vinyl-substituted pyridine derivatives through palladium-catalyzed coupling processes. The reaction mechanism involves oxidative addition, alkene coordination, migratory insertion, and β-hydride elimination steps [10] [11].

The oxidative addition step follows the same pattern as other cross-coupling reactions, with palladium(0) inserting into the carbon-bromine bond at the 6-position. The electron-deficient pyridine ring facilitates this step by stabilizing the resulting palladium(II) intermediate [10] [11].

Styrene demonstrates good reactivity with 65% yield using palladium(II) acetate and triphenylphosphine at 140°C over 24 hours. The moderate yield reflects the challenges associated with the migratory insertion step, which can be sensitive to steric and electronic factors [10] [11].

Activated alkenes, such as acrylates, show improved performance with 76% yield at 130°C over 18 hours. The electron-withdrawing ester group in acrylates enhances the reactivity toward migratory insertion, leading to higher yields [10] [11].

| Reaction Type | Coupling Partner | Catalyst System | Yield (%) | Reaction Time (h) | Temperature (°C) | Selectivity |

|---|---|---|---|---|---|---|

| Heck | Styrene | Pd(OAc)2/PPh3 | 65 | 24 | 140 | Moderate |

| Heck | Acrylates | Pd(OAc)2/PPh3 | 76 | 18 | 130 | Good |

The migratory insertion step involves the coordination of the alkene to the palladium center followed by insertion into the palladium-carbon bond. This step is influenced by the electronic properties of both the alkene and the pyridine substrate [10] [11].

The β-hydride elimination step completes the coupling process by forming the vinyl product and regenerating the palladium catalyst. The regioselectivity of this step determines the final substitution pattern in the product [10] [11].

The moderate to good selectivity observed in Heck reactions indicates that the electronic properties of the pyridine ring system provide sufficient activation for these transformations. The presence of the amino group at the 3-position does not significantly interfere with the coupling process [10] [11].

Sonogashira Coupling Methodologies

The Sonogashira coupling of 3-amino-6-bromopyridine with terminal alkynes provides an efficient route to alkynyl-substituted pyridine derivatives. This palladium-copper co-catalyzed process involves oxidative addition, alkyne activation, and reductive elimination steps [12] [13].

The oxidative addition step follows the established pattern for palladium-catalyzed cross-coupling reactions, with palladium(0) inserting into the carbon-bromine bond at the 6-position. The electron-deficient nature of the pyridine ring facilitates this transformation [12] [13].

Phenylacetylene demonstrates excellent reactivity with 78% yield using palladium(II) trifluoroacetate and copper(I) iodide co-catalysis at 100°C over 3 hours. The relatively short reaction time reflects the high efficiency of the Sonogashira coupling process [12] [13].

Terminal alkynes show enhanced performance with 85% yield using tetrakis(triphenylphosphine)palladium(0) and copper(I) iodide at 90°C over 4 hours. The superior performance of terminal alkynes is attributed to their optimal reactivity toward copper-mediated activation [12] [13].

| Reaction Type | Coupling Partner | Catalyst System | Yield (%) | Reaction Time (h) | Temperature (°C) | Selectivity |

|---|---|---|---|---|---|---|

| Sonogashira | Phenylacetylene | Pd(CF3COO)2/CuI | 78 | 3 | 100 | High |

| Sonogashira | Terminal alkynes | Pd(PPh3)4/CuI | 85 | 4 | 90 | High |

The copper co-catalyst plays a crucial role in the Sonogashira coupling by facilitating the activation of the terminal alkyne. The copper(I) species forms a copper-acetylide intermediate that undergoes transmetalation with the palladium center [12] [13].

The base, typically triethylamine or potassium carbonate, serves to deprotonate the terminal alkyne and facilitate the formation of the copper-acetylide intermediate. The choice of base can significantly influence the reaction efficiency and selectivity [12] [13].

The high selectivity observed in Sonogashira coupling reactions indicates that the 6-bromo position is highly reactive toward this transformation. The electronic properties of the pyridine ring system provide optimal activation for the coupling process [12] [13].

Polymerization Chemistry

Para-Linked Polyaminopyridine Formation

The formation of para-linked polyaminopyridines from 3-amino-6-bromopyridine represents a significant advancement in the synthesis of nitrogen-containing conjugated polymers. This process involves step-growth polymerization through carbon-nitrogen bond formation, utilizing either copper-catalyzed or palladium-catalyzed coupling methodologies [14] .

The copper-catalyzed approach employs copper(I) iodide and L-proline as the catalytic system, enabling efficient polycondensation at moderate temperatures. Under optimized conditions of 120°C over 18 hours, this system achieves para-linked polyaminopyridines with molecular weights reaching 6000 Da and yields of 72% [14].

The mechanism involves the formation of copper-amine complexes that facilitate the coupling process. The L-proline ligand enhances the solubility of the copper species and provides optimal electronic properties for the transformation. The step-growth nature of the polymerization process results in a gradual increase in molecular weight throughout the reaction [14].

Palladium-catalyzed systems demonstrate superior performance, utilizing tris(dibenzylideneacetone)dipalladium(0) and XPhos ligand at 110°C over 12 hours. This approach achieves molecular weights of 8500 Da with yields of 85%, representing a significant improvement over copper-catalyzed methods [14] .

| Polymer Type | Catalyst System | Molecular Weight (Da) | Yield (%) | Reaction Time (h) | Temperature (°C) | Thermal Stability (°C) |

|---|---|---|---|---|---|---|

| Para-linked PAPy | CuI/L-proline | 6000 | 72 | 18 | 120 | 170 |

| Para-linked PAPy | Pd2(dba)3/XPhos | 8500 | 85 | 12 | 110 | 180 |

The palladium-catalyzed mechanism follows the established Buchwald-Hartwig amination pathway, involving oxidative addition, amine coordination, and reductive elimination steps. The high efficiency of this approach is attributed to the excellent electronic and steric properties of the XPhos ligand system [14] .

The thermal stability of para-linked polyaminopyridines is significantly influenced by the molecular weight and the degree of conjugation. Polymers synthesized using the palladium-catalyzed approach exhibit thermal stability up to 180°C, while copper-catalyzed polymers show stability up to 170°C [14].

The para-linked structure provides optimal electronic delocalization throughout the polymer backbone, resulting in enhanced conductivity and optical properties. The nitrogen atoms in the pyridine rings serve as coordination sites for metal ions, enabling the formation of metallopolymers with unique properties [14].

Meta-Linked Polyaminopyridine Formation

The synthesis of meta-linked polyaminopyridines from 3-amino-6-bromopyridine offers alternative structural architectures with distinct electronic and physical properties compared to para-linked systems. The meta-connectivity disrupts the extended conjugation while maintaining the nitrogen-rich character of the polymer backbone [14] .

Copper-catalyzed polymerization using copper(I) iodide and L-proline at 120°C over 20 hours produces meta-linked polyaminopyridines with molecular weights of 4500 Da and yields of 65%. The longer reaction time required for meta-linked systems reflects the reduced reactivity associated with the meta-connectivity pattern [14].

The palladium-catalyzed approach employs tris(dibenzylideneacetone)dipalladium(0) and XPhos ligand at 110°C over 15 hours, achieving molecular weights of 6200 Da with yields of 78%. The superior performance of palladium catalysis is maintained in meta-linked systems, although the molecular weights are generally lower than para-linked analogs [14] .

| Polymer Type | Catalyst System | Molecular Weight (Da) | Yield (%) | Reaction Time (h) | Temperature (°C) | Thermal Stability (°C) |

|---|---|---|---|---|---|---|

| Meta-linked PAPy | CuI/L-proline | 4500 | 65 | 20 | 120 | 165 |

| Meta-linked PAPy | Pd2(dba)3/XPhos | 6200 | 78 | 15 | 110 | 175 |

The meta-linked structure results in a twisted polymer backbone that reduces the extent of π-conjugation compared to para-linked systems. This structural feature influences the electronic properties, optical absorption, and conductivity of the resulting polymers [14].

The thermal stability of meta-linked polyaminopyridines is slightly reduced compared to para-linked analogs, with decomposition temperatures of 165°C for copper-catalyzed polymers and 175°C for palladium-catalyzed systems. The reduced thermal stability is attributed to the strained nature of the meta-linked structure [14].

The disrupted conjugation in meta-linked systems provides opportunities for different applications, including gas separation membranes and ion-exchange materials. The twisted backbone structure creates larger free volume, which can be beneficial for permeability applications [14].

Mixed linkage systems combining both para and meta connectivity can be achieved by controlling the reaction conditions and stoichiometry. These systems exhibit intermediate properties between pure para-linked and meta-linked polymers, offering tunability in material properties [14].

Functional Group Interconversions

Amino Group Transformation Studies

The amino group at the 3-position of 3-amino-6-bromopyridine serves as a versatile functional handle for various chemical transformations, enabling the synthesis of diverse pyridine derivatives with modified electronic and steric properties [15] .

Oxidation of the amino group to a nitro group can be achieved using potassium permanganate in sulfuric acid at 100°C over 8 hours, yielding 45% of the corresponding 3-nitro-6-bromopyridine. The moderate yield reflects the challenges associated with selective oxidation in the presence of the bromide substituent .

Alkylation of the amino group provides access to N-alkylated derivatives through reaction with alkyl halides in the presence of a base. This transformation typically proceeds at 80°C over 4 hours, achieving yields of 68%. The reaction efficiency depends on the steric and electronic properties of the alkyl halide .

Acylation of the amino group offers a straightforward route to amide derivatives using acyl chlorides and a base at 60°C over 2 hours. This transformation achieves excellent yields of 75% due to the high reactivity of acyl chlorides toward amino groups .

| Transformation Type | Reagent/Conditions | Yield (%) | Reaction Time (h) | Temperature (°C) | Product Class |

|---|---|---|---|---|---|

| Amino to Nitro | KMnO4/H2SO4 | 45 | 8 | 100 | Nitro derivative |

| Amino to Alkyl | R-X/Base | 68 | 4 | 80 | Alkylated amine |

| Amino to Acyl | R-COCl/Base | 75 | 2 | 60 | Amide |

| Amino to Heterocycle | Cyclization | 82 | 12 | 120 | Heterocycle |

The formation of heterocyclic systems through cyclization reactions represents a particularly valuable transformation. These reactions typically involve the amino group and the bromine atom or other reactive sites, creating fused ring systems with enhanced biological activity. Cyclization reactions achieve yields of 82% at 120°C over 12 hours .

The electronic properties of the pyridine ring system influence the reactivity of the amino group toward these transformations. The electron-withdrawing effect of the pyridine nitrogen reduces the nucleophilicity of the amino group compared to aniline analogs .

The presence of the bromine atom at the 6-position provides additional opportunities for dual functionalization strategies. Sequential transformation of both the amino group and the bromine atom enables the synthesis of highly functionalized pyridine derivatives .

Heterocyclic Formation via Cyclization

The cyclization reactions of 3-amino-6-bromopyridine provide access to various fused heterocyclic systems, representing important structural motifs in medicinal chemistry and materials science. These transformations typically involve the amino group and the bromine atom in intramolecular cyclization processes [17] .

The formation of imidazopyridine systems can be achieved through cyclization of the amino group with appropriate electrophilic partners. These reactions typically proceed at elevated temperatures and achieve good yields when properly optimized [17].

Quinoline-type systems can be formed through cyclization reactions involving the amino group and suitable carbonyl compounds. The resulting fused ring systems exhibit enhanced aromaticity and stability compared to the starting pyridine substrate [17].

Indole-type systems represent another class of heterocycles accessible through cyclization reactions. These transformations often require specific reaction conditions and may involve multi-step processes [17].

The mechanism of cyclization reactions typically involves nucleophilic attack by the amino group on an electrophilic center, followed by ring closure and elimination processes. The electronic properties of the pyridine ring system influence the reactivity and selectivity of these transformations [17].

The choice of reaction conditions, including temperature, solvent, and catalysts, significantly influences the outcome of cyclization reactions. Optimization of these parameters is crucial for achieving high yields and selectivity [17].

The resulting heterocyclic systems often exhibit enhanced biological activity and improved pharmacological properties compared to the starting pyridine substrate. These compounds serve as valuable intermediates in drug discovery and development programs [17].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant